silane CAS No. 84393-13-5](/img/structure/B14415168.png)
[(1-Methoxy-3-methylbut-1-en-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H18OSi. It is a derivative of silane, where the silicon atom is bonded to a trimethylsilyl group and an alkoxy group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-silicon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane typically involves the reaction of 3-methyl-3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Methyl-3-buten-1-ol+Trimethylsilyl chloride→(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
On an industrial scale, the production of (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane involves similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it into silanes.
Substitution: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which (1-Methoxy-3-methylbut-1-en-1-yl)oxysilane exerts its effects involves the formation of stable carbon-silicon bonds. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This results in the formation of strong Si-C bonds, which are resistant to hydrolysis and oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
- 3-Methyl-3-buten-1-ol, TMS derivative
- 1,1-Dibromo-3-methylbut-1-ene
Uniqueness
(1-Methoxy-3-methylbut-1-en-1-yl)oxysilane is unique due to its specific structure, which allows for the formation of stable carbon-silicon bonds. This makes it particularly useful in organic synthesis and industrial applications where stability and resistance to degradation are crucial.
Eigenschaften
CAS-Nummer |
84393-13-5 |
|---|---|
Molekularformel |
C9H20O2Si |
Molekulargewicht |
188.34 g/mol |
IUPAC-Name |
(1-methoxy-3-methylbut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-8(2)7-9(10-3)11-12(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
QLHGCBNTCOIKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C(OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


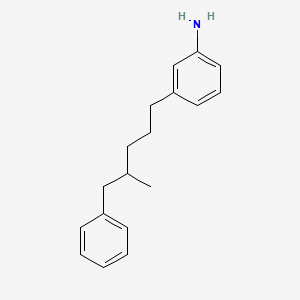
![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)
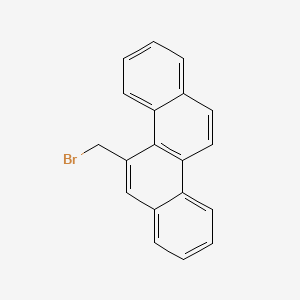



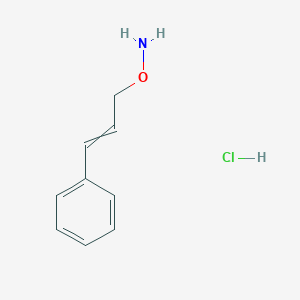
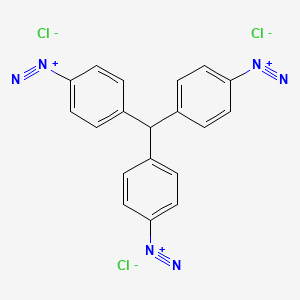
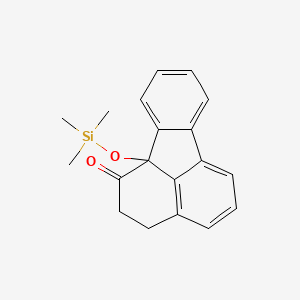
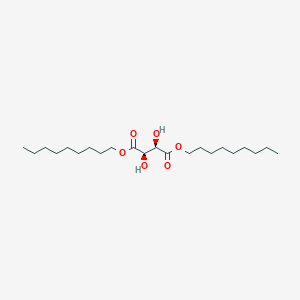

![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
